
FLT3阻害剤III
概要
説明
IN1479は、FLT3阻害剤IIIとしても知られており、合成有機化合物です。それは主に、造血の調節に関与する受容体型チロシンキナーゼであるFms様チロシンキナーゼ3(FLT3)の阻害剤としての役割で知られています。 この化合物はキナーゼのATPポケット内に結合し、それによってその活性を阻害します .
科学的研究の応用
Introduction to FLT3 Inhibitor III
Flt-3 Inhibitor III, also known as FF-10101, is an irreversible inhibitor targeting the Fms-like tyrosine kinase 3 (FLT3) receptor, which is often mutated in acute myeloid leukemia (AML). This compound has garnered attention due to its selective binding and effectiveness against various FLT3 mutations, particularly in patients with relapsed or refractory AML. This article explores the scientific applications of Flt-3 Inhibitor III, highlighting its efficacy, safety profile, and potential combinations with other therapies.
Efficacy in Clinical Trials
Flt-3 Inhibitor III has shown promising results in clinical settings:
- Phase 1 Study : A trial involving patients with relapsed or refractory AML indicated that FF-10101 induced responses even in those who had previously progressed on other FLT3 inhibitors. The compound demonstrated potent inhibitory activity against both FLT3-ITD and TKD mutations .
- Combination Therapies : The combination of FF-10101 with other agents, such as venetoclax, has been explored. This combination aims to enhance therapeutic efficacy by reducing cell proliferation and promoting apoptosis in resistant AML cells .
Summary of Clinical Findings
Study Phase | Patient Population | Response Rate | Notes |
---|---|---|---|
Phase 1 | Relapsed/Refractory AML | Significant responses observed | Effective against multiple FLT3 mutations |
Phase II | Older patients with FLT3 mutated AML | Composite complete remission rates of 92% in newly diagnosed cases | Highlighted potential for triplet therapy combinations |
Safety Profile
The safety profile of Flt-3 Inhibitor III is crucial for its clinical application. Common adverse effects include:
- Gastrointestinal Issues : Diarrhea and nausea are frequently reported.
- Hematological Toxicities : Febrile neutropenia and anemia are significant concerns during treatment .
Despite these adverse effects, the overall safety profile appears manageable within the context of its therapeutic benefits.
Resistance Mechanisms
One challenge faced by FLT3 inhibitors, including Flt-3 Inhibitor III, is the development of resistance. Ongoing research aims to understand the mechanisms behind resistance to improve treatment strategies. For instance, studies have indicated that certain mutations can confer resistance to existing therapies, necessitating the development of next-generation inhibitors .
Potential for Combination Therapies
The exploration of combination therapies remains a promising avenue for enhancing treatment efficacy. The integration of Flt-3 Inhibitor III with agents like venetoclax has shown synergistic effects that could overcome resistance and improve patient outcomes in AML .
作用機序
IN1479は、FLT3キナーゼのATPポケットに結合することにより、その活性を阻害することで効果を発揮します。この阻害は、細胞増殖と生存に関与する下流のシグナル伝達経路を阻害します。 分子標的は、FLT3受容体とそれに関連するシグナル伝達タンパク質を含み、癌細胞の異常な細胞増殖の抑制とアポトーシスの誘導につながります .
類似の化合物との比較
類似の化合物
キザルチニブ: 同様の作用機序を持つ別のFLT3阻害剤。
ミドスタウリン: FLT3も標的とするマルチキナーゼ阻害剤。
ギルテリチニブ: FLT3とAXLキナーゼのデュアル阻害剤。
IN1479の独自性
IN1479は、FLT3キナーゼに対する特定の結合親和性と選択性でユニークです。 この選択性は、特にFLT3変異を持つ癌において、研究および潜在的な治療用途において貴重なツールとなっています .
生化学分析
Biochemical Properties
Flt-3 Inhibitor III plays a crucial role in biochemical reactions by targeting the ATP binding site of FLT3, thereby inhibiting its kinase activity. This inhibition is highly selective, with an IC50 value of 50 nM for FLT3 . The compound also interacts with other kinases such as c-Kit, KDR, c-Abl, Cdk1, c-Src, and Tie-2, but only at much higher concentrations . The nature of these interactions involves competitive inhibition at the ATP binding site, preventing phosphorylation and subsequent activation of downstream signaling pathways.
Cellular Effects
Flt-3 Inhibitor III has profound effects on various cell types, particularly those dependent on FLT3 signaling. In FLT3-mutated AML cells, the inhibitor blocks cell proliferation in a dose-dependent manner . This inhibition leads to reduced cell viability and increased apoptosis. The compound also affects cell signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation .
Molecular Mechanism
At the molecular level, Flt-3 Inhibitor III exerts its effects by binding to the ATP binding site of FLT3, thereby preventing its autophosphorylation and activation . This inhibition disrupts the downstream signaling cascades that promote cell proliferation and survival. Additionally, the compound has been shown to inhibit other kinases at higher concentrations, indicating a broader spectrum of activity . The inhibition of FLT3 by Flt-3 Inhibitor III also leads to changes in gene expression, particularly those involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flt-3 Inhibitor III have been observed to change over time. The compound is stable when stored at -20°C and protected from light, with stock solutions remaining stable for up to six months . Over time, the inhibitor’s effectiveness in blocking FLT3 activity can diminish due to potential degradation or changes in cellular context. Long-term studies have shown that continuous exposure to Flt-3 Inhibitor III can lead to sustained inhibition of FLT3 signaling and prolonged suppression of cell proliferation .
Dosage Effects in Animal Models
In animal models, the effects of Flt-3 Inhibitor III vary with different dosages. Lower doses effectively inhibit FLT3 activity and reduce tumor growth in AML models . Higher doses can lead to toxic effects, including off-target inhibition of other kinases and adverse effects on normal tissues . The therapeutic window for Flt-3 Inhibitor III is therefore critical, and careful dosage optimization is necessary to maximize efficacy while minimizing toxicity.
Metabolic Pathways
Flt-3 Inhibitor III is involved in several metabolic pathways, primarily those related to kinase signaling. The compound interacts with enzymes such as FLT3, c-Kit, and c-Abl, affecting their phosphorylation status and activity . These interactions can alter metabolic flux and metabolite levels, particularly in pathways related to cell proliferation and survival . The inhibitor’s metabolism and clearance are also important considerations in its overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, Flt-3 Inhibitor III is transported and distributed through various mechanisms. The compound is cell-permeable, allowing it to effectively reach intracellular targets . It interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. The distribution of Flt-3 Inhibitor III within tissues can also influence its therapeutic effects and potential side effects .
Subcellular Localization
Flt-3 Inhibitor III primarily localizes to the cytoplasm, where it interacts with FLT3 and other kinases . The compound’s activity is influenced by its subcellular localization, with effective inhibition of FLT3 occurring at the plasma membrane and within intracellular compartments . Post-translational modifications and targeting signals may also play a role in directing Flt-3 Inhibitor III to specific subcellular locations, thereby modulating its activity and function .
準備方法
合成経路と反応条件
IN1479の合成は、重要な中間体の調製から始まる複数のステップを伴います反応条件は、しばしば有機溶媒、触媒、および制御された温度の使用を含み、目的の生成物が高い純度と収率で得られることを保証します .
工業的生産方法
IN1479の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率、費用対効果、および環境への配慮のために最適化されています。 これには、連続フロー反応器、自動システム、および厳格な品質管理対策の使用が含まれ、製造プロセスの一貫性と安全性を確保します .
化学反応の分析
反応の種類
IN1479は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を形成することができます。
還元: 還元反応は、IN1479をその還元形に変換することができます。
置換: この化合物は、官能基が他の基に置き換えられる置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲンや求核剤などの試薬は、置換反応で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化物を生成する可能性がありますが、置換反応はさまざまな官能基を持つさまざまな誘導体を生み出す可能性があります .
科学研究の応用
IN1479は、次のような幅広い科学研究の応用があります。
化学: キナーゼ阻害とシグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: 細胞シグナル伝達、増殖、およびアポトーシスに関する研究に使用されます。
医学: 特にFLT3変異が一般的な急性骨髄性白血病の治療において、潜在的な治療用途について調査されています。
類似化合物との比較
Similar Compounds
Quizartinib: Another FLT3 inhibitor with a similar mechanism of action.
Midostaurin: A multi-kinase inhibitor that also targets FLT3.
Gilteritinib: A dual FLT3 and AXL kinase inhibitor.
Uniqueness of IN1479
IN1479 is unique in its specific binding affinity and selectivity for the FLT3 kinase. This selectivity makes it a valuable tool in research and potential therapeutic applications, particularly in cancers with FLT3 mutations .
生物活性
Flt-3 (Fms-like tyrosine kinase 3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. The Flt-3 inhibitor III is part of a class of drugs targeting Flt-3 mutations, particularly prevalent in acute myeloid leukemia (AML). This article explores the biological activity of Flt-3 Inhibitor III, its mechanisms, efficacy, and clinical implications based on diverse research findings.
Flt-3 inhibitors primarily function by binding to the ATP-binding site of the Flt-3 receptor, thus preventing its autophosphorylation and subsequent activation of downstream signaling pathways. There are two main types of Flt-3 inhibitors:
- Type I Inhibitors : These bind to the active conformation of the receptor.
- Type II Inhibitors : These bind to an inactive conformation, blocking receptor activation.
The inhibition of Flt-3 activity is crucial for inducing apoptosis in cells with Flt-3 mutations, particularly in AML cells with internal tandem duplications (ITD) or point mutations in the tyrosine kinase domain (TKD) .
Preclinical Studies
-
In Vitro Studies :
- Various studies have demonstrated that Flt-3 inhibitors exhibit preferential cytotoxicity against Flt-3 mutated AML cells. For instance, compounds like FF-10101 have shown IC50 values as low as 2.4 nM against Flt-3 ITD mutations, indicating potent inhibitory activity .
- Sustained inhibition (less than 10% residual activity) is necessary for effective cell death in myeloblasts .
-
In Vivo Studies :
- In mouse models, LT-171-861 demonstrated significant antileukemic efficacy, leading to nearly complete tumor regression without relapse .
- FF-10101 showed sustained inhibition of Flt-3 phosphorylation even in human plasma, highlighting its potential for overcoming resistance mechanisms present in other inhibitors .
Clinical Trials
Clinical trials have highlighted the importance of combining Flt-3 inhibitors with other therapeutic agents:
- Combination Therapies : The combination of venetoclax with FLT3 inhibitors has shown synergistic effects, enhancing apoptosis and reducing cell proliferation in resistant AML cell lines . A phase II trial indicated a composite complete remission rate of 92% in newly diagnosed patients when combining these therapies .
Case Studies
- Midostaurin : A pivotal study involving midostaurin demonstrated improved overall survival rates among patients with FLT3 mutations when compared to historical controls. The addition of midostaurin significantly decreased relapse incidence from 42% to 29% over two years .
- Gilteritinib : This next-generation FLT3 inhibitor has been shown to overcome resistance associated with common FLT3 TKD mutations. It achieved sustained inhibition in vivo and was well-tolerated among patients with relapsed or refractory AML .
Data Tables
Compound | IC50 (nM) | Mechanism | Clinical Status |
---|---|---|---|
FF-10101 | 2.4 | Irreversible inhibitor | Phase I/II trials ongoing |
LT-171-861 | <10 | Competitive inhibitor | Preclinical |
Midostaurin | 150 | Type I inhibitor | Approved |
Gilteritinib | <10 | Next-generation inhibitor | Approved |
特性
IUPAC Name |
5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-2-6-17(7-3-1)20-16-22-21(26-20)23-18-8-10-19(11-9-18)25-15-14-24-12-4-5-13-24/h1-3,6-11,16H,4-5,12-15H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZTULJDGIXMJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(S3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。